(E)-N-allyl-2-amino-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Description
Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . It’s a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .
Synthesis Analysis
Quinoxaline can be synthesized by adopting green chemistry principles . The Combes/Conrad–Limpach reaction is one of the well-known classical synthesis protocols used for the construction of the principal quinoxaline scaffold .Molecular Structure Analysis
Quinoxaline has a characteristic double-ring structure containing a benzene ring fused with a pyrazine moiety . The molecular structure of quinoxaline derivatives can be analyzed using techniques like infrared and ultraviolet–visible spectroscopy, 1H NMR, mass spectrometry, elemental analysis, and single crystal X-ray diffraction .Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions such as oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can be influenced by their specific structure and functional groups. For example, some quinoxaline derivatives have been found to exhibit light-emitting properties .Mechanism of Action
Future Directions
Quinoxaline derivatives have a wide range of biological activities and potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industry . Future research could focus on designing and synthesizing new quinoxaline derivatives with improved properties and activities.
Properties
IUPAC Name |
2-amino-1-[(E)-(2-hydroxyphenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-2-11-23-21(29)17-18-20(26-15-9-5-4-8-14(15)25-18)27(19(17)22)24-12-13-7-3-6-10-16(13)28/h2-10,12,28H,1,11,22H2,(H,23,29)/b24-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNVALPNPMBFI-WYMPLXKRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC=CC=C4O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC=CC=C4O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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